N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide
Overview
Description
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazides with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and benzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but with additional bromine atoms, which may enhance its biological activity.
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound has a methoxy group instead of a bromine atom, which can affect its chemical reactivity and biological properties.
Uniqueness
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-10(6-7-13(12)18)9-16-17-14(19)11-4-2-1-3-5-11/h1-9,18H,(H,17,19)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGOAGUFBVRVMI-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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